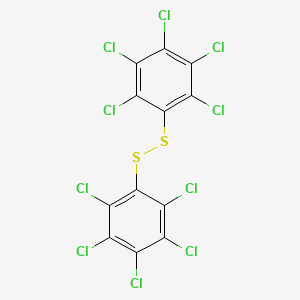

Bis(pentachlorophenyl) disulfide

Description

Significance and Research Context of Halogenated Organosulfur Compounds

Organosulfur compounds are a diverse class of molecules that are indispensable to life and widely used in industrial applications. nih.gov They are integral components of essential amino acids, such as cysteine and methionine, and are found in many natural products with notable biological activity. nih.govnih.gov In academic and industrial research, organosulfur compounds are investigated for their roles in medicine, agriculture, and materials science. nih.govnih.gov

The introduction of halogen atoms into organosulfur compounds creates a subclass known as halogenated organosulfur compounds, which often exhibit unique chemical and physical properties. Halogenation can significantly alter a molecule's reactivity, lipophilicity, and metabolic stability. The general perception that nature does not produce organohalogens is now known to be incorrect; modern analytical techniques have led to the discovery of over 5,000 such compounds from marine and terrestrial sources, many of which possess potent biological activities. researchgate.net

In the context of bis(pentachlorophenyl) disulfide, the ten chlorine atoms create a highly electron-deficient aromatic system. This perchlorination influences the compound's stability and reactivity. For instance, studies on the analogous compound, bis(pentafluorophenyl) disulfide, show it acts as an efficient electron acceptor and a precursor to the pentafluorobenzenethiyl radical, which can participate in hydrogen abstraction reactions. researchgate.net This highlights a key area of interest for halogenated diaryl disulfides: their potential as reagents or intermediates in synthetic organic chemistry, where the halogen atoms modulate the reactivity of the disulfide bond and the aromatic rings.

Historical Perspective of this compound Studies

The history of this compound appears to be rooted primarily in industrial applications rather than fundamental academic research. It has been documented for its use as a fungicide, insecticide, and as a processing accelerator in the rubber industry. researchgate.netchembk.com Such applications are typical for highly chlorinated aromatic compounds, which often exhibit biocidal properties.

A significant milestone in the academic study of this compound was the detailed characterization of its molecular structure. A 2003 single-crystal X-ray diffraction study provided precise data on its three-dimensional conformation. researchgate.net This study revealed that the molecule lies on a twofold axis, with the two pentachlorophenyl rings twisted relative to each other. researchgate.net The crucial C—S—S—C dihedral angle was determined to be -82.8°, a key parameter defining the geometry of the disulfide bridge. researchgate.net

The synthesis method reported in this study involves the nucleophilic aromatic substitution of hexachlorobenzene (B1673134) with a thiolate ion. researchgate.net This type of reaction is a well-established method in the chemistry of polychloroaromatic hydrocarbons, where the electron-withdrawing nature of the chlorine atoms facilitates attack by nucleophiles. youtube.com The structural elucidation of this compound provided a concrete basis for understanding its physical properties and offered a point of comparison for other diaryl disulfides. nih.gov

Table 2: Crystallographic Data for this compound

Current Research Gaps and Future Directions for this compound Research

Despite its established synthesis and structure, this compound remains an understudied compound in contemporary chemical literature. A review of recent academic publications reveals significant gaps in the understanding of its chemical reactivity, potential applications, and environmental impact.

Research Gaps:

Reactivity and Synthetic Applications: While its synthesis is known, the reactivity of this compound itself is largely unexplored. Its potential as a precursor for other perchlorinated compounds or as a building block in materials science has not been investigated. The chemistry of related perfluorinated disulfides suggests potential utility in radical chemistry, a path that remains unexamined for the chlorinated analogue. researchgate.net

Mechanistic Studies: Its historical application as a pesticide suggests biological activity, yet there is a lack of modern mechanistic studies. The specific biochemical pathways it may affect are unknown, in contrast to the extensive research on other organosulfur compounds. nih.govnih.gov

Environmental Fate and Degradation: For a compound previously used as a pesticide, there is a notable absence of data on its environmental persistence, degradation pathways, and potential metabolites. Studies on other chlorinated pesticides like DDT have shown that metabolites can be persistent environmental contaminants, but similar information for this compound is not available in the current literature. dss.go.th The microbial degradation of its chemical relative, pentachlorophenyl methyl sulfide (B99878), has been noted, suggesting that such pathways could be relevant but require specific investigation. nih.gov

Future Directions:

Future research could focus on filling these gaps. A systematic investigation of its reactivity with various reagents could uncover new synthetic methodologies. Exploration of its properties in materials science, for example as a component in specialty polymers, could lead to new high-performance materials. Furthermore, comprehensive studies on its environmental toxicology and biodegradation are essential to fully understand the legacy of its past use and its behavior in ecosystems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVXAQMPXJUTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176982 | |

| Record name | Disulfide, bis(pentachlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22441-21-0 | |

| Record name | Bis(2,3,4,5,6-pentachlorophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22441-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pentachlorophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022441210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(pentachlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentachlorophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(PENTACHLOROPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VS7Y53A5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Reactivity of Bis Pentachlorophenyl Disulfide

Advanced Synthetic Methodologies for Bis(pentachlorophenyl) Disulfide

The synthesis of this compound can be achieved through several advanced methodologies, each offering distinct advantages in terms of efficiency, scalability, and substrate scope. These methods primarily involve the formation of the disulfide bond from pentachlorophenyl precursors.

Oxidative Coupling Reactions of Pentachlorothiophenol (B89746)

A primary and straightforward method for the synthesis of this compound is the oxidative coupling of pentachlorothiophenol. In this approach, the thiol group of pentachlorothiophenol is oxidized to form a disulfide bond. This reaction is readily accomplished due to the susceptibility of thiols to oxidation.

Various oxidizing agents can be employed to facilitate this transformation. Common oxidants include hydrogen peroxide, iodine, and air (oxygen). The reaction is often carried out in a basic solution, which deprotonates the thiol to form the more nucleophilic thiolate anion, facilitating the oxidation process. While effective, controlling the oxidation to prevent the formation of over-oxidized products such as sulfonic acids is crucial for achieving high yields of the desired disulfide.

The choice of solvent and reaction conditions plays a significant role in the efficiency of the oxidative coupling. For instance, the reaction can be performed in aqueous or alcoholic solutions in the presence of a base. The purity of the starting pentachlorothiophenol is also a key factor, as commercial grades may already contain a significant percentage of this compound.

| Oxidant | Solvent | Conditions | Yield | Reference |

| Air (O₂) | Basic solution | Ambient temperature | Moderate to High | organic-chemistry.org |

| Iodine | Wet acetonitrile | Room temperature | Excellent | youtube.com |

| Dimethyl sulfoxide (B87167)/HI | Acidic conditions | Not specified | Good to Excellent | youtube.com |

This table presents generalized conditions for oxidative coupling of thiols and may be applicable to pentachlorothiophenol.

Nucleophilic Substitution Approaches for Disulfide Formation

Nucleophilic substitution reactions provide a versatile route to this compound, particularly starting from highly chlorinated aromatic precursors like hexachlorobenzene (B1673134). In a notable example, hexachlorobenzene is reacted with an excess of disodium (B8443419) thioglycollate in a mixture of dimethylformamide (DMF) and water. thieme-connect.com This reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism, where the thioglycollate anion displaces a chlorine atom on the hexachlorobenzene ring. nih.govresearchgate.netuni.lu The intermediate undergoes further reaction and disulfide bond formation.

The reaction is typically carried out under reflux for several hours. Following the reaction, the product is extracted with an organic solvent like toluene, washed, and dried. Evaporation of the solvent yields the crude this compound, which can then be purified. This method is advantageous as it utilizes a readily available and inexpensive starting material.

| Reactants | Solvent | Conditions | Reference |

| Hexachlorobenzene, Disodium thioglycollate | DMF/Water (1/1) | Reflux, 5 hours | thieme-connect.com |

Catalyst-Mediated Disulfide Synthesis for this compound

The synthesis of aryl disulfides can be efficiently catalyzed by various transition metals, including copper, palladium, and rhodium. These catalytic systems offer milder reaction conditions and improved selectivity compared to non-catalytic methods.

Copper-Catalyzed Synthesis: Copper catalysts are effective in promoting the coupling of aryl halides with elemental sulfur to form disulfides. nih.govrsc.org This methodology could be applied to the synthesis of this compound from a pentachlorophenyl halide. The reactions are often carried out in water, presenting a green chemistry advantage.

Palladium-Catalyzed Synthesis: Palladium catalysts are well-known for their ability to facilitate C-S bond formation. acs.orgnih.govnih.gov Palladium-catalyzed cross-coupling reactions between aryl halides or triflates and a sulfur source can be adapted for the synthesis of this compound. These reactions often exhibit high functional group tolerance and can proceed under relatively mild conditions.

Rhodium-Catalyzed Synthesis: Rhodium complexes can catalyze the synthesis of organosulfur compounds through the cleavage of S-S bonds in disulfides and subsequent reactions. organic-chemistry.org While often used for the synthesis of unsymmetrical disulfides or other sulfur-containing compounds, rhodium catalysis also shows potential for the synthesis of symmetrical disulfides under specific conditions.

| Catalyst System | Reactants | General Conditions | Potential Application | Reference |

| Copper | Aryl halide, Sulfur | Water | Synthesis from pentachlorophenyl halides | nih.gov |

| Palladium | Aryl triflate, Thiol | Organic solvent, Base | Controlled synthesis with high purity | acs.org |

| Rhodium | Disulfide exchange | Not specified | Synthesis of specific disulfide structures | organic-chemistry.org |

This table provides an overview of catalyst systems applicable to aryl disulfide synthesis.

Solid-Phase Synthesis Techniques for Oligo(pentachlorophenyl)disulfides

Solid-phase synthesis offers a powerful platform for the automated and sequential synthesis of oligomers, including oligo(disulfides). researchgate.netnih.gov This technique involves attaching a starting molecule to a solid support (resin) and then carrying out a series of reactions in a stepwise manner. youtube.comatdbio.com The key advantage is the ease of purification, as excess reagents and by-products can be simply washed away after each step.

For the synthesis of oligo(pentachlorophenyl)disulfides, a pentachlorothiophenol derivative could be anchored to a solid support. The synthesis would then proceed through a cycle of deprotection and coupling steps. researchgate.netnih.gov For instance, a resin-bound thiol can be deprotected and then reacted with a monomer containing an activated disulfide precursor, such as a thiosulfonate. nih.gov This cycle can be repeated to build up the desired oligo(disulfide) chain. This automated approach allows for the precise control of the oligomer sequence and length.

| Step | Description | Reagents/Conditions | Reference |

| 1. Attachment | Anchoring the initial pentachlorothiophenol unit to the solid support. | Resin, Coupling agent | youtube.comatdbio.com |

| 2. Deprotection | Removal of a protecting group from the resin-bound thiol. | e.g., Trifluoroacetic acid (TFA) | researchgate.net |

| 3. Coupling | Reaction with an activated pentachlorophenyl disulfide monomer. | Thiosulfonate precursor, Base | nih.gov |

| 4. Repetition | Repeating steps 2 and 3 to achieve the desired oligomer length. | Automated synthesizer | researchgate.netnih.gov |

| 5. Cleavage | Releasing the final oligo(pentachlorophenyl)disulfide from the resin. | Cleavage cocktail | youtube.comatdbio.com |

This table outlines a general protocol for the solid-phase synthesis of oligo(disulfides).

Elucidation of Reaction Mechanisms and Pathways Involving this compound

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of new synthetic transformations.

Free Radical Substitution Reactions of this compound

This compound can participate in free radical substitution reactions, particularly under photochemical conditions. The disulfide bond (S-S) is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, generating two pentachlorophenylthiyl radicals (C₆Cl₅S•). youtube.comyoutube.comyoutube.com

These highly reactive thiyl radicals can then initiate a chain reaction. The initiation step is the formation of the pentachlorophenylthiyl radicals. The propagation steps can involve the abstraction of a hydrogen atom from a suitable substrate by the thiyl radical, forming pentachlorothiophenol and a new radical. This new radical can then react with another molecule of this compound to regenerate the pentachlorophenylthiyl radical, thus continuing the chain. Termination of the reaction occurs when two radicals combine.

A notable example is the photochemically induced reaction of pentachlorobenzenesulfenyl chloride, which can lead to the formation of this compound through a radical process. These reactions highlight the importance of radical intermediates in the chemistry of this compound.

Thiyl Radical Abstraction Processes in Reactions of Pentachlorobenzenesulfenyl Chloride

The substitution reactions of pentachlorobenzenesulfenyl chloride with saturated alkanes are understood to proceed through a free-radical chain mechanism. cdnsciencepub.com In this mechanism, the pentachlorobenzenethiyl radical (C₆Cl₅S•) is the primary species that carries the chain reaction forward. cdnsciencepub.com The investigation into the photoinitiated reactions of this compound with various alkanes has been crucial in determining the selectivity of this thiyl radical. cdnsciencepub.com

This process involves the abstraction of a hydrogen atom from an alkane by the pentachlorobenzenethiyl radical, generating an alkyl radical and pentachlorothiophenol. The resulting alkyl radical can then react with pentachlorobenzenesulfenyl chloride to form an alkyl chloride and regenerate the pentachlorobenzenethiyl radical, thus propagating the chain. The selectivity of the pentachlorobenzenethiyl radical towards different types of hydrogen atoms (primary, secondary, tertiary) has been a subject of detailed study. google.com It has been observed that the selectivity of pentachlorobenzenesulfenyl chloride differs from that of both chlorine atoms and pentachlorophenylthiyl radicals, suggesting a complex mechanism where both species may act as chain-carrying radicals. google.com

Photoinitiated Reactions of this compound with Alkanes

The photolysis of this compound serves as a clean source of pentachlorobenzenethiyl radicals, allowing for the study of their reactivity in the absence of other initiating species. cdnsciencepub.com When irradiated, this compound undergoes homolytic cleavage of the disulfide bond to generate two pentachlorobenzenethiyl radicals.

These radicals can then abstract hydrogen atoms from alkanes, leading to the formation of pentachlorothiophenol and an alkyl radical. The study of these photoinitiated reactions with alkanes such as cyclohexane, butane, and isobutane (B21531) has provided valuable data on the selectivity of the pentachlorophenylthiyl radical. google.com Establishing satisfactory material balances for these reactions has been a key aspect of this research. google.com

Bis-Thiol Bioconjugation Reactions and Disulfide Bond Formation

While not directly involving this compound, the principles of disulfide bond formation are central to the field of bioconjugation, where stable linkages between molecules are created. A notable advancement in this area is the nitrile bis-thiol (NBT) bioconjugation reaction. acs.orgchemrxiv.orgucl.ac.uknih.gov This reaction involves the interaction of electron-poor aryl nitriles with bis-thiols. nih.gov

Initially, this reaction was explored for its ability to form a transient tetrahedral amino dithioacetal (ADTA) intermediate through the addition of two thiols to a nitrile group. nih.gov By employing a 1,2-dithiol or incorporating an electrophilic trap within the aryl nitrile reagent, stable ADTA products can be formed. acs.orgchemrxiv.orgucl.ac.uk This chemistry has been successfully applied to the site-selective modification of antibodies. acs.orgchemrxiv.orgucl.ac.uk Bis-thiols generated from the reduction of interchain disulfide bonds in antibody fragments can react with aryl nitriles to create valuable site-selective conjugates. acs.orgchemrxiv.orgucl.ac.uk Depending on the design of the nitrile-containing reagent, this can lead to either cysteine-to-lysine transfer or the formation of disulfide-bridged products. acs.orgchemrxiv.orgucl.ac.uk These resulting conjugates have demonstrated stability under physiological conditions. nih.gov

Another common method for forming disulfide bonds in bioconjugation is the reaction between a thiol and a pyridyl disulfide. This reaction proceeds via a fast thiol-disulfide exchange, resulting in a mixed disulfide and the release of pyridine-2-thione, which can be monitored spectrophotometrically. acs.org The disulfide linkage formed through this method is cleavable in the reductive environment of a cell, allowing for the controlled release of the conjugated biomolecule. acs.org

Derivatization and Analogue Synthesis of this compound

Preparation of Metallic and Non-Metallic Derivatives from Pentachlorothiophenol

Pentachlorothiophenol (C₆Cl₅SH) serves as a versatile precursor for the synthesis of a wide array of metallic and non-metallic derivatives. scilit.comcdnsciencepub.com

Metallic Derivatives: A variety of simple metal derivatives have been prepared from pentachlorothiophenol. scilit.comcdnsciencepub.com These can be broadly categorized based on their stoichiometry.

| Metal (M) | Derivative Formula |

| Na, K, Rb, Cs, Tl, Cu, Ag, Au | MSC₆Cl₅ |

| Zn, Cd, Hg, Ni, Pd, Pb | M(SC₆Cl₅)₂ |

| Ge | Ge(SC₆Cl₅)₄ |

| Pt | Pt(SC₆Cl₅)₃Cl |

This table presents a selection of metallic derivatives of pentachlorothiophenol. scilit.comcdnsciencepub.com

Organometallic derivatives have also been synthesized, including those with tin and lead, such as Ph₃Sn(SC₆Cl₅), n-Bu₃Sn(SC₆Cl₅), Ph₃Pb(SC₆Cl₅), and n-Bu₂Sn(SC₆Cl₅)₂. scilit.comcdnsciencepub.com Furthermore, homoleptic organotitanium(III) and organotitanium(IV) species, [Li(thf)₄][Ti(III)(C₆Cl₅)₄] and [Ti(IV)(C₆Cl₅)₄] respectively, have been prepared. nih.gov

Non-Metallic Derivatives: Derivatives of pentachlorothiophenol with non-metals from Group 15 have also been synthesized. These include compounds with the general formula M(SC₆Cl₅)₃, where M can be phosphorus (P), arsenic (As), or antimony (Sb). cdnsciencepub.com The synthesis of these compounds is often achieved through the reaction of Pb(SC₆Cl₅)₂ with the corresponding non-metallic chloride. cdnsciencepub.com A mixed derivative, PhP(SC₆Cl₅)₂, has also been prepared. cdnsciencepub.com

Comparative Studies with Pentafluorothiophenol (B1630374) Derivatives

Comparative studies with the fluorinated analogue, pentafluorothiophenol (C₆F₅SH), provide insights into the effects of halogen substitution on the properties of these compounds. A range of non-metallic derivatives of pentafluorothiophenol have been prepared, involving bonds between sulfur and boron, carbon, silicon, germanium, phosphorus, arsenic, and antimony. researchgate.net These are typically synthesized from the reaction of Pb(SC₆F₅)₂ with a non-metallic halide. researchgate.net

Similarly, various metallic derivatives of pentafluorothiophenol have been synthesized, such as M(SC₆F₅) (where M = Cs, Tl, Cu, Au), M(SC₆F₅)₂ (where M = Pb, Cd, Hg, Ni, Pt), and M(SC₆F₅)₃ (where M = As, Bi). researchgate.net The coordinating ability of the sulfur atom attached to a C₆F₅ group is observed to be minimal. researchgate.net

Formation and Reactivity of Related Organosulfur Compounds

The chemistry of this compound is part of the broader field of organosulfur compounds. The synthesis of disulfides, in general, can be achieved through the oxidative coupling of thiols (mercaptans) using various oxidizing agents. scienceopen.com

Structurally, this compound has an S-S bond distance of 2.063 Å. scienceopen.com The molecule possesses a twofold axis, and the phenyl rings are twisted relative to each other. researchgate.net The C-S-S-C torsion angle is approximately -82.8°. researchgate.net These structural features are comparable to other diaryl disulfides like bis(2,3-dichlorophenyl) disulfide and bis(4-amino-2-chlorophenyl) disulfide. scienceopen.com

Advanced Analytical and Spectroscopic Characterization of Bis Pentachlorophenyl Disulfide

Development of Robust Analytical Techniques for Bis(pentachlorophenyl) Disulfide

The accurate characterization of this compound relies on a combination of high-resolution separation techniques and sensitive detection methods. Research has focused on optimizing chromatographic and spectroscopic approaches to handle the specific chemical properties of this molecule, such as its high chlorine content and molecular weight.

Chromatographic Methods for Detection and Quantification

Chromatography is a fundamental tool for separating this compound from complex mixtures, enabling its detection and quantification. Both gas and liquid chromatography have been explored, each offering distinct advantages.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While specific GC-MS studies focusing exclusively on this compound are not extensively documented, the methodology is widely applied to related chlorinated compounds like pentachlorophenol (B1679276) (PCP). researchgate.netmdpi.com For these related analytes, GC-MS provides excellent separation and quantification capabilities. researchgate.net The analysis of compounds like PCP often requires a derivatization step to convert the active hydrogen into a less polar group, which improves chromatographic peak shape and prevents loss of the analyte through adsorption within the chromatographic system. psu.edu Common derivatizing agents include those that form acetate (B1210297) or silyl (B83357) ether derivatives. psu.edu

In a hypothetical GC-MS analysis of this compound, a high-temperature capillary column, such as a DB-5 or equivalent, would likely be used to accommodate its high boiling point. Detection via an electron-capture detector (ECD) would offer high sensitivity due to the ten chlorine atoms, although a mass spectrometer provides greater specificity. nih.gov Selected Ion Monitoring (SIM) mode in MS would be employed to enhance sensitivity and selectivity by targeting the characteristic isotopic pattern of the molecular ion and key fragments. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity to achieve separation. sielc.com

The mobile phase consists of a mixture of acetonitrile, water, and an acid modifier. sielc.com For general detection, phosphoric acid is used; however, for applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with formic acid. sielc.com The use of mixed-mode size-exclusion chromatography (SEC-HPLC) has also shown potential for separating disulfide-containing species that are similar in size but differ in conformation. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography Mode | Reverse Phase (RP) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Analytical separation, impurity isolation, pharmacokinetics |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the three-dimensional structure of this compound.

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a molecule. For this compound, due to the presence of ten chlorine atoms, the most telling feature in its mass spectrum would be the complex and highly characteristic isotopic pattern of the molecular ion. researchgate.net Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a distinctive cluster of peaks for any chlorine-containing fragment, allowing for unambiguous confirmation of the number of chlorine atoms present.

The fragmentation of disulfide bonds under mass spectrometry is a well-studied process. nih.govnih.gov In electron ionization (EI-MS), typically used with GC-MS, the molecular ion is energetically unstable and breaks into smaller fragments. libretexts.org The primary fragmentation would likely involve the cleavage of the S-S bond or the C-S bonds.

S-S Bond Cleavage: This would lead to the formation of a pentachlorophenylthiyl radical and a corresponding pentachlorophenylthio cation ([C₆Cl₅S]⁺).

C-S Bond Cleavage: Cleavage of the bond between the sulfur and the phenyl ring could result in the formation of a pentachlorophenyl cation ([C₆Cl₅]⁺) and a corresponding disulfide-containing fragment.

In softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), used with HPLC-MS, fragmentation is more controlled. researchgate.net The fragmentation of disulfide-bonded proteins has been shown to improve with "supercharging," a technique that increases the charge state of the molecule, suggesting that ionization conditions can be tuned to probe the disulfide linkage. nih.govnih.gov

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. researchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles.

The analysis revealed that the molecule lies on a twofold crystallographic axis. The two pentachlorophenyl rings are not coplanar but are twisted relative to each other by 19.2(1)°. The conformation around the disulfide bond is defined by the C-S-S-C torsion angle, which was determined to be -82.8(2)°. In the crystal lattice, the molecules are packed in a way that is dominated by weak chlorine-chlorine intermolecular contacts, with distances ranging from 3.5 to 3.7 Å. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | (Cl₅C₆)₂S₂ |

| Symmetry Element | Molecule lies on a twofold axis |

| Phenyl Ring Twist Angle | 19.2 (1)° |

| C-S-S-C Torsion Angle | -82.8 (2)° |

| Dominant Crystal Packing Interaction | Weak Cl⋯Cl contacts (3.5–3.7 Å) |

Advanced Vibrational Spectroscopy (FT-IR, Raman)

For aromatic disulfides, the disulfide (S-S) and carbon-sulfur (C-S) stretching vibrations are of particular interest. In Raman spectroscopy, the S-S stretching mode typically appears as a weak to medium intensity band in the region of 500-550 cm⁻¹. The C-S stretching vibration is generally observed in the 600-800 cm⁻¹ range. For instance, in some polyurethane systems containing disulfide linkages, characteristic peaks for the S-S bond have been identified around 498 cm⁻¹, with the C-S bond appearing near 640 cm⁻¹. researchgate.net

FT-IR spectroscopy is highly sensitive to changes in the dipole moment of a molecule. The spectra of polychlorinated aromatic compounds are often complex due to the numerous vibrational modes associated with the carbon-chlorine (C-Cl) bonds and the aromatic ring system. The high degree of chlorination in this compound would be expected to significantly influence the position and intensity of these bands. While FT-IR is a powerful tool, Raman spectroscopy is often more effective for monitoring the S-S bond in disulfides due to the nature of this bond's polarizability. researchgate.net

Table 1: Expected Vibrational Modes for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| S-S Stretch | 500 - 550 | Raman |

| C-S Stretch | 600 - 800 | Raman, FT-IR |

| C-Cl Stretch | 650 - 1100 | FT-IR |

| Aromatic C=C Stretch | 1300 - 1600 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis, EPR, Mössbauer)

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum of a disulfide is characterized by electronic transitions involving the sulfur atoms. Generally, dialkyl disulfides exhibit a weak, broad absorption band around 250 nm, which is attributed to an n → σ* transition involving the non-bonding electrons on the sulfur atoms and the antibonding orbital of the S-S bond. The presence of aromatic rings, as in this compound, would be expected to introduce more complex spectra with additional absorption bands due to π → π* transitions of the phenyl rings. The high level of chlorination could further modify the electronic transitions and shift the absorption maxima.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used to study species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and would therefore be EPR silent. However, EPR could be a valuable tool for studying radical intermediates that may be formed during chemical or photochemical reactions involving the cleavage of the S-S bond. For instance, UV irradiation of sulfur-containing compounds can lead to the formation of paramagnetic defects that can be analyzed by EPR. researchgate.net

Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes. The most common isotopes for this technique, such as ⁵⁷Fe and ¹¹⁹Sn, are not present in this compound. Therefore, Mössbauer spectroscopy is not applicable for the direct analysis of this compound.

Electrochemical Sensor Development for Trace Analysis

The development of sensitive and selective electrochemical sensors is crucial for the detection of persistent organic pollutants (POPs) like highly chlorinated compounds. While specific sensors for this compound have not been detailed in the literature, the principles for detecting related compounds can be applied. Electrochemical sensors for sulfur-containing antioxidants and other POPs often utilize chemically modified electrodes to enhance sensitivity and selectivity. mdpi.comrsc.org

For a compound like this compound, electrochemical detection could be based on the reduction of the disulfide bond or the reductive dechlorination of the pentachlorophenyl rings. The choice of electrode material is critical, with materials like glassy carbon, gold, and various nanomaterial-based composites being common platforms. mdpi.com The development of molecularly imprinted polymers (MIPs) offers a promising avenue for creating highly selective sensors for specific POPs. rsc.org

Method Validation and Performance Evaluation in Complex Environmental and Biological Matrices

The reliable analysis of trace levels of this compound in complex matrices such as soil, water, and biological tissues requires robust and validated analytical methods. The general procedures for analyzing organochlorine pesticides (OCPs) and other POPs provide a framework for how such a method would be developed and validated. nih.govnemi.gov

A typical analytical workflow involves:

Extraction: Techniques like Soxhlet extraction, solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) would be employed to isolate the analyte from the sample matrix. nemi.govresearchgate.net

Cleanup: Due to the complexity of environmental and biological samples, a cleanup step is essential to remove interfering compounds. This often involves techniques like gel permeation chromatography (GPC) or adsorption chromatography using materials such as silica (B1680970) gel or Florisil. nemi.gov For sulfur-containing compounds, specific cleanup steps to remove elemental sulfur may be necessary. epa.gov

Analysis: Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is the standard for analyzing OCPs. nih.govepa.gov The high number of chlorine atoms in this compound would make it highly responsive to an ECD.

Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the data. nih.govresearchgate.net

Table 2: Key Parameters for Method Validation in Trace Analysis

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

Challenges and Innovations in this compound Analysis

The analysis of this compound shares challenges common to other highly chlorinated aromatic compounds. These include:

Co-elution: The complex mixtures of isomers and congeners often found in environmental samples can lead to co-elution in chromatographic separations, making accurate quantification difficult. nih.gov

Matrix Effects: The sample matrix can suppress or enhance the analytical signal, leading to inaccurate results. Thorough cleanup and the use of matrix-matched standards are crucial to mitigate these effects.

Low Concentrations: The need to detect very low concentrations of these compounds in the environment requires highly sensitive instrumentation and methods to pre-concentrate the analyte.

Innovations in the analysis of such compounds are focused on improving selectivity and sensitivity. The use of high-resolution mass spectrometry (HRMS) allows for more confident identification of analytes in complex matrices. Advances in chromatographic materials, such as new stationary phases for GC and HPLC, can improve the separation of closely related compounds. Furthermore, the development of novel sample preparation techniques, including advanced solid-phase microextraction (SPME) fibers and automated extraction systems, aims to improve recovery and reduce sample processing time.

Environmental Fate and Transport of Bis Pentachlorophenyl Disulfide

Environmental Occurrence and Distribution in Various Compartments

Direct measurements of Bis(pentachlorophenyl) disulfide in the environment are scarce in publicly available literature. However, information on its potential precursors and degradation products, such as pentachlorothiophenol (B89746) (PCTP), can be used to infer its likely distribution.

Table 1: Detection of Related Compound Pentachlorothiophenol (PCTP) in an Aquatic System

| Environmental Compartment | Concentration Range | Location |

| Water | 193.7 - 225.2 ng/L | Lake Geneva |

| Sediment | 2.0 - 6.8 ng/kg | Lake Geneva |

Data from Samanipour, 2015 ekosfop.or.kr

Direct data on the occurrence of this compound in biological samples is limited. However, the detection of its potential precursor, hexachlorobenzene (B1673134) (HCB), in human urine suggests possible exposure to related compounds. ekosfop.or.kr The lipophilic nature of chlorinated organic compounds facilitates their accumulation in the fatty tissues of organisms.

Environmental Persistence and Bioaccumulation Potential of this compound

The chemical structure of this compound, with its multiple chlorine-carbon bonds, suggests a high degree of persistence in the environment.

A formal and comprehensive assessment of this compound as a Persistent, Bioaccumulative, and Toxic (PBT) substance under current regulatory frameworks is not widely documented. However, its characteristics align with those of PBT substances. The term "persistent" refers to chemicals that resist degradation in the environment. ekosfop.or.kr The high degree of chlorination in this compound makes it resistant to breakdown. "Bioaccumulative" describes substances that accumulate in living organisms. ekosfop.or.kr Due to its predicted high lipophilicity, this compound is expected to bioaccumulate in the fatty tissues of organisms. The "toxic" nature of many chlorinated compounds is also well-established.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental fate of chemicals when experimental data is scarce. researchgate.net These models can provide estimations of a substance's persistence and bioaccumulation potential based on its molecular structure.

This compound is structurally related to a class of chemicals known as Persistent Organic Pollutants (POPs). POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. who.int Because of their persistence, POPs bioaccumulate with potential adverse impacts on human health and the environment.

The molecule of this compound contains two pentachlorophenyl groups, which are also found in other known POPs such as pentachlorophenol (B1679276) and hexachlorobenzene. who.intcdc.gov The properties that make these related compounds persistent and bioaccumulative are likely to be shared by this compound.

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. While specific studies on the biomagnification of this compound are not available, the behavior of other persistent and bioaccumulative substances provides a strong indication of its potential to biomagnify.

Lipophilic compounds like many POPs are not easily metabolized and are stored in the fatty tissues of organisms. When a predator consumes prey containing these compounds, the toxins are transferred and accumulate in the predator's body at a higher concentration. This process continues up the food chain, leading to the highest concentrations in top predators. The predicted high octanol-water partition coefficient (Kow) of this compound suggests a strong tendency to partition into lipids, a key factor driving biomagnification.

Elucidation of Degradation Pathways and Transformation Products in the Environment

The environmental persistence and transformation of this compound are dictated by a combination of biotic and abiotic processes. While direct research on the degradation of this compound is limited, its close structural relationship and potential interconversion with pentachlorothiophenol (PCTP) allow for inferences regarding its environmental fate. Under oxidative conditions, PCTP can form this compound, suggesting a dynamic equilibrium between these two compounds in the environment. Consequently, the degradation pathways of PCTP are highly relevant to understanding the environmental transformation of this compound.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, particularly photolysis and hydrolysis, are significant in determining the environmental persistence of many organic compounds.

Photolysis: The disulfide bond can be susceptible to cleavage by UV radiation. osti.govnih.gov Studies on dimethyl disulfide, a simple organic disulfide, show that UV light can induce both S-S and C-S bond cleavage, leading to the formation of thiyl and perthiyl radicals. osti.govresearchgate.net By analogy, this compound is expected to undergo photolysis upon exposure to sunlight. Pentachlorothiophenol, a likely degradation product, is also known to be susceptible to direct photolysis by sunlight. nih.gov

Identification and Environmental Fate of Key Metabolites (e.g., Pentachlorothiophenol, Hexachlorobenzene)

The degradation of this compound is expected to produce several key metabolites, with pentachlorothiophenol (PCTP) and hexachlorobenzene (HCB) being of primary concern due to their own persistence and toxicity.

Pentachlorothiophenol (PCTP): As previously mentioned, PCTP is the most likely initial product of both biotic and abiotic degradation of this compound. PCTP itself is a persistent and bioaccumulative substance. ekosfop.or.kr Its environmental fate is governed by further degradation, which can be slow. Aerobic biodegradation of PCTP has been reported to be minimal in some studies. nih.gov However, it can be formed as a metabolite from other pesticides like pentachloronitrobenzene (B1680406). nih.govekosfop.or.kr

Hexachlorobenzene (HCB): HCB is another potential metabolite. The environmental fate of HCB is well-documented. It is a highly persistent compound with a long half-life in soil, ranging from 3 to 6 years. dcceew.gov.aucdc.gov HCB has low water solubility and strongly adsorbs to soil and sediments. epa.govdcceew.gov.au It is resistant to biodegradation but can undergo slow microbial degradation under both aerobic and anaerobic conditions. dcceew.gov.auresearchgate.net Due to its persistence and lipophilicity, HCB is known to bioaccumulate in the food chain. cdc.gov

The potential degradation pathways and key metabolites are summarized in the table below.

| Process | Description | Potential Products |

| Biotic Degradation | Cleavage of the disulfide bond by microbial or fungal enzymes. | Pentachlorothiophenol (PCTP) |

| Abiotic Degradation | Photolysis (cleavage by sunlight) or hydrolysis (reaction with water). | Pentachlorothiophenol (PCTP), Thiyl radicals |

| Metabolite Formation | Further transformation of primary degradation products. | Hexachlorobenzene (HCB) from PCTP |

Toxicological and Ecotoxicological Implications of Bis Pentachlorophenyl Disulfide

Mechanisms of Toxicity at the Molecular and Cellular Level

The toxicity of bis(pentachlorophenyl) disulfide at the cellular level is multifaceted, involving the induction of oxidative stress, interference with metabolic processes, and interactions with essential biological molecules. Furthermore, its potential to disrupt the endocrine system is a significant area of concern.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Exposure to certain chemicals can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, a state known as oxidative stress. nih.gov This imbalance can cause significant damage to cellular components. nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are generated intracellularly, primarily in mitochondria, as well as by other organelles and metabolic enzymes. nih.gov Extracellular sources, including environmental pollutants, also contribute to ROS generation. nih.gov High concentrations of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately disrupting normal cellular function and potentially leading to cell death. nih.govnih.gov

While direct studies on this compound's role in ROS generation are specific, the broader class of organochlorine compounds, which includes pentachlorophenol (B1679276) (PCP), is known to induce oxidative stress. nih.gov For instance, PCP exposure in zebrafish embryos has been shown to activate glycolytic gene expression, a response often associated with cellular stress. nih.gov

Inhibition of Metabolic Pathways and Specific Enzyme Activities

This compound and related organochlorine compounds can interfere with crucial metabolic pathways and inhibit the activity of specific enzymes. This disruption can have far-reaching consequences for cellular function and organismal health.

In bacteria, for example, the formation of disulfide bonds is critical for the proper folding, stability, and activity of many proteins, including virulence factors. nih.gov The enzyme DsbB plays a key role in this process by reoxidizing the protein DsbA, thereby generating a protein disulfide bond. nih.gov Inhibition of DsbB can, therefore, disrupt these vital cellular processes. nih.gov

Furthermore, compounds like pentachlorophenol (PCP), a related organochlorine, are known to uncouple oxidative phosphorylation, a fundamental process for energy production in the form of ATP. nih.gov This disruption of energy metabolism can have cascading effects on various cellular activities. Studies on zebrafish embryos exposed to PCP have revealed significant impacts on multiple biological events, including those related to energy metabolism. nih.gov

Interactions with Biological Macromolecules (Proteins, Thiols, Lipids)

The reactivity of this compound allows it to interact with essential biological macromolecules, leading to alterations in their structure and function.

Disulfide bonds are crucial for the stability and function of many proteins. nih.gov The interaction of exogenous disulfide compounds can potentially disrupt these native disulfide bridges or form new, non-native ones, leading to protein misfolding and loss of activity.

Thiols, such as the amino acid cysteine and the antioxidant glutathione (B108866), play vital roles in cellular redox balance and detoxification processes. The disulfide group in this compound can undergo thiol-disulfide exchange reactions, potentially depleting cellular thiol pools and impairing the cell's ability to counteract oxidative stress.

The lipophilic nature of organochlorine compounds facilitates their accumulation in lipid-rich tissues and membranes. This can lead to lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to membrane damage and impaired function. nih.gov

Role as a Potential Endocrine-Disrupting Chemical (EDC)

A significant concern regarding this compound is its potential to act as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the body's hormonal systems, potentially causing a wide range of health issues, including developmental, reproductive, and metabolic disorders. chemsec.orgnih.gov The mechanisms of endocrine disruption are varied and can involve mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and interfering with hormone transport. nih.govgavinpublishers.com

Many organochlorine pesticides have been identified as EDCs. nih.gov For instance, pentachlorophenol is listed as a potential endocrine disruptor. chemsec.orggavinpublishers.com While specific data on this compound is limited, its structural similarity to known EDCs raises concerns about its potential to interfere with endocrine signaling pathways.

Ecotoxicological Effects on Organisms and Ecosystems

Aquatic Toxicity in Model Organisms (e.g., Zebrafish, Golden Orfe)

Zebrafish (Danio rerio) are a widely used model organism in ecotoxicological studies due to their rapid development and genetic similarity to humans. nih.gov Studies on the effects of related organochlorine compounds, such as pentachlorophenol (PCP), on zebrafish embryos have revealed significant developmental toxicity. nih.govnih.govplos.org

Exposure to PCP has been shown to cause a range of adverse effects in zebrafish embryos, including:

Lethal and sub-lethal effects : These include mortality, delayed hatching, and various malformations. nih.gov

Developmental abnormalities : Observed deformities include tail curvature, cardiac edema, and lack of blood flow. nih.govplos.org

Hematopoietic and immune system defects : PCP exposure can negatively impact the development of red blood cells and myeloid cells, and reduce the expression of genes crucial for blood stem cell formation. plos.org

The following table summarizes the observed toxic effects of Pentachlorophenol (PCP), a related organochlorine compound, on zebrafish embryos.

| Endpoint | Observed Effect | Reference |

| Mortality | Increased with higher concentrations | plos.org |

| Hatching | Delayed | nih.gov |

| Malformations | Tail curvature, cardiac edema, no blood flow | nih.govplos.org |

| Hematopoiesis | Decreased red and myeloid blood cells | plos.org |

| Gene Expression | Reduced expression of runx1, cmyb, cd41 | plos.org |

While specific studies on the golden orfe (Leuciscus idus) and this compound were not identified in the immediate search, the known toxicity of organochlorines in other fish species suggests a potential for adverse effects.

Impacts on Environmental Microbiomes and Bioremediation Potential

The introduction of xenobiotic compounds like this compound into the environment raises significant concerns about their effects on microbial communities, which are fundamental to ecosystem health and biogeochemical cycling. The highly chlorinated and aromatic structure of this compound suggests a high degree of recalcitrance, posing a potential challenge to natural attenuation processes.

The biodegradation of structurally similar compounds offers a lens through which to view the potential bioremediation of this compound. The microbial degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions. industrialmaintenanceproducts.netresearchgate.net Aerobic degradation often involves the initial action of oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage. nih.gov Anaerobic degradation, on the other hand, typically proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. epa.gov This process, known as halorespiration, is carried out by specific groups of anaerobic bacteria that use chlorinated compounds as electron acceptors. industrialmaintenanceproducts.net

The sulfur-containing nature of this compound adds another layer of complexity. Organosulfur compounds are common in the environment, and numerous microorganisms have evolved pathways to metabolize them. nih.govcdnsciencepub.com The degradation of dibenzothiophene (B1670422) (DBT), a well-studied organosulfur compound found in fossil fuels, often involves specific enzymatic systems that cleave the carbon-sulfur bond. tandfonline.com It is plausible that microbial communities with the capacity to degrade chlorinated aromatics and organosulfur compounds could, under favorable conditions, co-metabolize or even utilize this compound.

However, the high degree of chlorination in this compound likely hinders microbial attack. Higher chlorinated congeners of aromatic compounds are generally more resistant to aerobic degradation and are more likely to be transformed via anaerobic reductive dechlorination. industrialmaintenanceproducts.net Therefore, a sequential anaerobic-aerobic treatment strategy could be a potential bioremediation approach. The anaerobic phase would aim to reduce the number of chlorine substituents, making the resulting metabolites more susceptible to subsequent aerobic degradation and mineralization.

The potential for bioremediation is also dependent on the bioavailability of the compound, which is expected to be low due to its likely low water solubility and strong adsorption to soil organic matter. The environmental fate and transport of similar compounds, such as pentachlorophenol (PCP), are significantly influenced by these properties. epa.gov

Table 1: Potential Microbial Degradation Pathways for Components of this compound Structure

| Degradation Pathway | Target Structural Moiety | Key Microbial Processes | Relevant Microbial Genera (Examples) |

| Aerobic Degradation | Pentachlorophenyl group | Dioxygenase attack, ring cleavage | Pseudomonas, Sphingomonas |

| Anaerobic Reductive Dechlorination | Pentachlorophenyl group | Halorespiration, sequential dechlorination | Dehalococcoides, Desulfitobacterium |

| Sulfur Metabolism | Disulfide bond | C-S bond cleavage | Rhodococcus, Gordonia |

Advanced Assessment of Potential Human Health Impacts

Comparative Toxicological Studies with Structurally Related Compounds

Direct toxicological data for this compound is scarce. To assess its potential human health impacts, a comparative toxicological analysis with structurally related compounds is necessary. Key analogues include pentachlorothiophenol (B89746) (PCTP), the monomeric thiol corresponding to the disulfide, and other aromatic disulfides and thiols.

Pentachlorothiophenol (PCTP): PCTP is a known metabolite of the fungicide quintozene and the persistent organic pollutant hexachlorobenzene (B1673134). nih.gov It is recognized for its toxicity and persistence in the environment. nih.gov Toxicological studies have shown that PCTP can cause adverse effects. While it is reported to cause only mild eye and respiratory irritation in humans with no skin irritation after 24-hour exposure, animal studies and data from analogous chemicals suggest the potential for more significant systemic effects, including liver and reproductive toxicity. nih.govnih.gov The US Environmental Protection Agency (EPA) has identified PCTP as a persistent, bioaccumulative, and toxic (PBT) chemical. industrialmaintenanceproducts.net

General Toxicity of Aromatic Thiols and Disulfides: Aromatic thiols and disulfides are known to exhibit a range of toxic effects. nih.gov A common mechanism of toxicity involves redox cycling between the thiol and its corresponding disulfide. This process can generate reactive oxygen species (ROS) and thiyl radicals, leading to oxidative stress and cellular damage. nih.gov This mechanism is implicated in the hemolytic activity and cytotoxicity observed for various compounds in this class. The reactivity and, consequently, the toxicity of these compounds are influenced by the nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as the chlorine atoms in this compound, can significantly impact the redox potential and reactivity of the sulfur moiety.

The disulfide bond itself is a key feature in the structure and stability of many biological molecules, but its presence in xenobiotics can be a point of metabolic attack or toxicological action. researchgate.net The cleavage of the disulfide bond in this compound would yield two molecules of PCTP, suggesting that the in vivo toxicity of the parent compound could be mediated, at least in part, by its metabolic conversion to the more reactive thiol.

Quantitative Structure-Activity Relationship (QSAR) Insights: QSAR studies on aromatic compounds provide further insights into the potential toxicity of this compound. For chlorinated aromatic compounds, toxicity is often correlated with factors such as hydrophobicity (log Kow) and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to electrophilicity. nih.govresearchgate.net The high degree of chlorination in this compound suggests a high log Kow, indicating a potential for bioaccumulation. Furthermore, the electron-withdrawing nature of the chlorine atoms would influence its electrophilic character, a key determinant in the toxicity of many aromatic compounds. QSAR models developed for unsymmetrical aromatic disulfides have also highlighted the importance of quantum chemical descriptors in predicting biological activity. nih.gov

Table 2: Comparative Toxicological Profile of Related Compounds

| Compound/Class | Key Toxicological Endpoints | Known Mechanisms of Toxicity | Regulatory Status/Concern |

| Pentachlorothiophenol (PCTP) | Liver toxicity, reproductive effects, toxicity to aquatic organisms. industrialmaintenanceproducts.netnih.gov | Metabolite of HCB and PCNB; potential for redox cycling. nih.gov | PBT chemical under TSCA. industrialmaintenanceproducts.net |

| Aromatic Thiols | Hemolytic activity, cytotoxicity. nih.gov | Redox cycling, generation of ROS and thiyl radicals. nih.gov | Varies by specific compound. |

| Aromatic Disulfides | Hemolytic activity, cytotoxicity. nih.gov | Redox cycling, metabolic conversion to thiols. nih.gov | Varies by specific compound. |

| Pentachlorophenol (PCP) | Carcinogenicity, hepatotoxicity, immunotoxicity. nih.gov | Uncoupling of oxidative phosphorylation. | Known human carcinogen. |

Risk Assessment Methodologies and Regulatory Framework Considerations

Given the data-poor nature of this compound, a comprehensive risk assessment requires the application of methodologies designed for such chemicals, alongside considerations of existing regulatory frameworks for structurally similar and persistent pollutants.

Risk Assessment for Data-Poor Chemicals: For chemicals with limited empirical toxicity data, regulatory agencies increasingly rely on New Approach Methodologies (NAMs). nih.govoup.com These include in silico methods like Quantitative Structure-Activity Relationships (QSAR), read-across, and grouping of chemicals into categories.

QSAR: As discussed previously, QSAR models can predict the toxicity of this compound based on its physicochemical properties and structural similarities to other compounds for which toxicity data exists. nih.govresearchgate.net

Read-Across and Grouping: This approach involves using data from a well-studied source chemical (e.g., pentachlorothiophenol or other chlorinated aromatic compounds) to predict the properties and effects of a similar, data-poor target chemical like this compound. The justification for read-across is based on the assumption that similar structures will have similar biological activities.

High-throughput screening (HTS) assays and in vitro bioactivity data are also key components of NAMs, allowing for the rapid screening of a large number of chemicals for potential hazards. nih.gov The integration of these NAMs can provide a point-of-departure (POD) for risk assessment in the absence of traditional animal studies. nih.gov

Regulatory Frameworks for Persistent Organic Pollutants (POPs): The chemical structure of this compound—a highly chlorinated, aromatic compound—strongly suggests that it would fall under the category of Persistent Organic Pollutants (POPs). POPs are regulated globally under the Stockholm Convention, which aims to eliminate or restrict their production and use. oup.com In the European Union, the POPs Regulation (EU) 2019/1021 implements the provisions of the Stockholm Convention. acs.org

Characteristics of POPs include:

Persistence: Resistance to environmental degradation.

Bioaccumulation: Accumulation in the fatty tissues of living organisms.

Toxicity: Adverse effects on human health or the environment.

Long-range environmental transport: The ability to travel long distances from their source.

Given its likely properties, this compound would be a candidate for assessment under these frameworks. The risk assessment would involve evaluating its persistence, bioaccumulation potential, and toxicity to determine if it meets the criteria for a POP.

Mixture Assessment Factor (MAF): In real-world scenarios, exposure occurs to mixtures of chemicals rather than single substances. The concept of a Mixture Assessment Factor (MAF) is being considered in regulatory toxicology to account for the combined effects of co-occurring chemicals. youtube.com For a compound like this compound, which may be found alongside other chlorinated pollutants, the application of a MAF in its risk assessment would be a more realistic and protective approach.

Table 3: Relevant Regulatory Frameworks and Risk Assessment Approaches

| Framework/Approach | Key Principles | Applicability to this compound |

| Stockholm Convention on POPs | Global treaty to eliminate or restrict the production and use of persistent organic pollutants. | High likelihood of meeting POPs criteria due to its structure. |

| EU POPs Regulation (EU) 2019/1021 | Implements the Stockholm Convention in the EU; prohibits or restricts the manufacturing, placing on the market, and use of POPs. acs.org | Would be subject to restriction or banning if identified as a POP. |

| Toxic Substances Control Act (TSCA) | US law providing EPA with authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances. | Could be assessed as a PBT chemical, similar to PCTP. industrialmaintenanceproducts.net |

| New Approach Methodologies (NAMs) | Use of in silico models (QSAR, read-across), in vitro assays, and HTS to assess hazard and risk for data-poor chemicals. nih.govoup.com | Essential for filling data gaps and conducting a preliminary risk assessment. |

| Mixture Assessment Factor (MAF) | A factor applied in the risk assessment of individual substances to account for the risk from combined exposure to multiple chemicals. youtube.com | Relevant for assessing risks in environments where it co-occurs with other pollutants. |

Applications and Emerging Research Areas of Bis Pentachlorophenyl Disulfide

Role in Industrial Processes and Chemical Synthesis (Historical and Modern Context)

Historically, bis(pentachlorophenyl) disulfide, a derivative of pentachlorothiophenol (B89746) (PCTP), found application in the rubber industry as a peptizing agent. chembk.comfederalregister.gov Peptizers are chemical agents that facilitate the processing of rubber by breaking down long polymer chains, making the material more malleable. federalregister.gov While direct large-scale manufacturing of PCTP for this purpose appears to have ceased in regions like the United States, the compound's industrial relevance persists. federalregister.gov

In a modern context, this compound's significance is often linked to its presence as a metabolite or impurity. For instance, it is a known metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB) and the persistent organic pollutant hexachlorobenzene (B1673134) (HCB). ekosfop.or.kr Furthermore, its precursor, PCTP, can be found as an impurity in the related industrial chemical zinc pentachlorothiophenol (zinc PCTP), which is still imported and used in manufacturing. federalregister.gov The synthesis of this compound can be achieved through methods such as the dimerization of sulfur compounds or the reaction of hexachlorobenzene with a sulfur-containing reagent like disodium (B8443419) thioglycollate. chembk.comresearchgate.net

Potential as a Synthetic Intermediate for Novel Chlorinated Organic Compounds

The chemical structure of this compound, featuring two highly stable pentachlorophenyl rings joined by a reactive disulfide bond, makes it a valuable intermediate in organic synthesis. The disulfide bond (S-S) is susceptible to cleavage, allowing for the introduction of the pentachlorophenylthio- moiety into other molecules.

General synthetic routes to aromatic disulfides involve the oxidative coupling of their corresponding thiols (mercaptans). scienceopen.com This reactivity can be reversed, meaning this compound can serve as a precursor to pentachlorothiophenol. This positions the compound as a key building block for creating a range of novel chlorinated organic compounds, which are of interest in materials science and pharmaceutical chemistry. magritek.com The ability to introduce the bulky and electron-withdrawing pentachlorophenyl group is particularly useful for modifying the properties of target molecules.

Advances in Biological Applications of Disulfides in Chemical Biology

The disulfide bond is a crucial functional group in biology and chemistry, playing a central role in stabilizing the three-dimensional structures of proteins. rsc.orgnih.gov This fundamental role has inspired a wide range of applications in chemical biology, where synthetic disulfides are used to probe and manipulate biological systems.

Recent advancements have focused on leveraging the redox-responsive nature of the disulfide linkage. researchgate.net The significant difference in glutathione (B108866) (GSH) concentrations between the extracellular environment and the intracellular cytoplasm allows for the design of "smart" therapeutic and diagnostic agents. researchgate.net Disulfide-based self-immolative linkers (DSILs) are a prominent example. These linkers can mask a bioactive molecule, rendering it inert until it enters a cell. researchgate.net Once inside the cell, the high concentration of GSH cleaves the disulfide bond, triggering a cascade that releases the active drug or imaging agent. researchgate.net

Furthermore, research into the biochemistry of polysulfides (RSSnR, where n > 2) and their connection to signaling molecules like hydrogen sulfide (B99878) (H₂S) and persulfides (RSSH) is a rapidly developing field. researchgate.netnsf.gov Disulfides are chemically related to these species and are involved in the complex cellular networks that regulate oxidative stress and inflammation. researchgate.netnsf.gov

Table 1: Key Biological Roles and Applications of the Disulfide Bond

| Area of Application | Description | Key Mechanism | Reference |

| Protein Stability | Intramolecular and intermolecular disulfide bonds provide conformational rigidity, stabilizing the native folded state of many proteins and enzymes. | Covalent cross-linking of cysteine residues. | nih.gov |

| Drug Delivery | Disulfide linkers are used to create prodrugs that release their therapeutic payload in response to the reductive environment inside cells. | Cleavage of the disulfide bond by intracellular glutathione (GSH). | researchgate.net |

| Redox Signaling | Disulfides and related sulfur species (persulfides, polysulfides) are integral to cellular signaling pathways related to H₂S and oxidative stress. | Interchange between different oxidation states of sulfur. | researchgate.netnsf.gov |

| Neoglycoconjugates | Glycosyl disulfides serve as versatile intermediates for the synthesis of complex carbohydrates and neoglycoproteins used to study biological processes. | Use as glycosyl donors in chemical synthesis. | rsc.org |

Environmental Remediation Strategies for this compound Contamination

As a persistent and toxic organochlorine compound, this compound and its precursors pose an environmental risk, necessitating effective remediation strategies.

Bioremediation offers an environmentally friendly approach to clean up sites contaminated with chlorinated pollutants. This strategy utilizes microorganisms, particularly fungi and bacteria, that can degrade these recalcitrant chemicals. While direct studies on this compound are limited, research on its closely related compounds, pentachlorophenol (B1679276) (PCP) and pentachlorothiophenol (PCTP), demonstrates the feasibility of this approach.

White-rot fungi, such as Trametes versicolor and Anthracophyllum discolor, have proven effective in degrading PCP. auburn.edunih.gov These fungi secrete powerful, non-specific extracellular enzymes, like laccases and peroxidases, that can break down the complex chlorinated aromatic structures. nih.gov Studies have shown that adding a supplemental carbon source, such as wheat straw, can enhance the growth and metabolic activity of these fungi, leading to more efficient degradation of the pollutant in contaminated soil. nih.gov This process, known as biostimulation, supports the growth of native or introduced microorganisms capable of remediation.

Table 2: Fungal Bioremediation of Related Chlorinated Compounds

| Organism | Contaminant | Substrate/Conditions | Key Finding | Reference |

| Trametes versicolor | Pentachlorophenol (PCP) | Bioreactor with fungal culture | Demonstrated the ability to remove PCP from bleach plant effluent and form protein-bound metabolites. | auburn.edu |

| Anthracophyllum discolor | Pentachlorophenol (PCP) | Soil microcosms with wheat straw | Effectively degraded PCP in soil; the addition of wheat straw enhanced degradation and microbial activity. | nih.gov |

For industrial wastewaters containing high concentrations of organosulfur compounds, chemical oxidation provides a robust treatment method. mdpi.com Advanced Oxidation Processes (AOPs) are particularly effective for breaking down persistent organic pollutants that are resistant to conventional biological treatments.

One common and environmentally compatible oxidant is hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net The oxidation of organosulfur compounds like disulfides with H₂O₂ proceeds via a nucleophilic attack of the sulfur atom on the oxidant. mdpi.com This process converts the sulfide group first to a sulfoxide (B87167) and then to a more oxidized and generally less toxic sulfone. mdpi.com Ultimately, the sulfur can be mineralized to sulfate. researchgate.net The effectiveness of this method can be significantly enhanced by using catalysts, such as iron salts in the Fenton process, which generate highly reactive hydroxyl radicals. researchgate.net This technology is well-suited for industrial applications where rapid and efficient removal of sulfur-containing pollutants from wastewater is required. magritek.commdpi.com

Table 3: Principles of Chemical Oxidation for Organosulfur Compounds

| Oxidation Method | Oxidant/Reagents | Mechanism | Application | Reference |

| Direct Oxidation | Hydrogen Peroxide (H₂O₂) | Sequential oxidation of sulfur: Sulfide → Sulfoxide → Sulfone. | Treatment of wastewater to reduce COD and remove sulfur-based odors. | mdpi.comresearchgate.net |

| Fenton Reaction | H₂O₂ + Ferrous Iron (Fe²⁺) | Generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack organic pollutants. | Degradation of refractory organic compounds in industrial effluents. | researchgate.net |

| Catalytic Oxidation | H₂O₂ over metal-containing porous materials (e.g., Ti, V, Mo) | Heterogeneous catalysis enhances the oxidation process under mild conditions. | Selective oxidation of thioethers and thiophenes for synthesis and pollutant removal. | mdpi.com |

Computational and Theoretical Chemistry Studies of Bis Pentachlorophenyl Disulfide

Molecular Modeling of Structural Conformation and Reactivity

Molecular modeling techniques, particularly those based on crystallographic data, have been instrumental in defining the three-dimensional structure of bis(pentachlorophenyl) disulfide. These studies are crucial for understanding how its conformation influences its physical properties and chemical reactivity.

The structural parameters of this compound can be compared with other diaryl disulfides to understand the influence of the extensive chlorination. For instance, the sulfur-sulfur (S-S) bond length in this compound is reported to be 2.063(2) Å. nih.gov This value is comparable to that found in related, less chlorinated compounds such as bis(4-amino-2-chlorophenyl) disulfide, which has an S-S bond length of 2.0671(16) Å. nih.gov The C-S-S-C torsion angle is also a critical parameter for comparison. In bis(2,3-dichlorophenyl) disulfide, this angle is 88.35(11)°, which is similar in magnitude, though different in sign, to that of the pentachloro- derivative. nih.gov These structural details, derived from molecular modeling and crystallographic studies, are fundamental to predicting the molecule's reactivity, as the accessibility of the disulfide bond and the electronic effects of the chlorinated rings are direct consequences of this conformation.